Bicyclo[1.1.1]pentane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGFXWVXQMJJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 1.1.1 Pentane 1 Sulfonamide and Its Precursors
Historical Perspectives and Early Synthetic Challenges of Bicyclo[1.1.1]pentane Scaffolds
The journey to synthesize and functionalize the BCP core has been a long and challenging one. The first synthesis of bicyclo[1.1.1]pentane itself was achieved in 1964 by Wiberg and co-workers. acs.org This highly strained molecule, with a strain energy of 66.6 kcal/mol, was initially a synthetic curiosity. acs.orgnih.gov Early routes to BCPs were often multi-step and lacked general applicability. rsc.orgnih.gov
A significant breakthrough came with the synthesis of [1.1.1]propellane in 1982 by Wiberg and Walker. acs.orgnih.gov This even more strained hydrocarbon, with its unique inverted C-C bond between the bridgehead carbons, proved to be a versatile precursor for the construction of 1,3-disubstituted BCPs. researchgate.netuark.edu However, the synthesis and handling of [1.1.1]propellane itself presented challenges, as it is volatile and often needs to be generated in situ or stored at low temperatures. nih.govspringernature.com Another early approach involved the insertion of dihalocarbenes into the central bond of bicyclo[1.1.0]butanes, but this method required a subsequent radical-based dehalogenation step. nih.gov These initial hurdles highlighted the need for more efficient and milder methods for the synthesis and functionalization of the BCP scaffold. researchgate.net
Radical-Based Approaches to Bicyclo[1.1.1]pentane Functionalization
Radical-based reactions have emerged as a powerful and versatile tool for the synthesis of functionalized BCPs. bohrium.com These methods often leverage the high reactivity of the central bond in [1.1.1]propellane, which readily undergoes cleavage upon radical addition. researchgate.net
Strain-Release Functionalization of [1.1.1]Propellane
The high strain energy of [1.1.1]propellane is a key driving force for its functionalization. nih.govthieme-connect.de The addition of radicals to the central C-C bond leads to a "strain-release" process, forming a more stable bicyclo[1.1.1]pentyl radical intermediate. ccspublishing.org.cnnih.gov This intermediate can then be trapped by various reagents to afford a wide range of 1,3-disubstituted BCPs. ccspublishing.org.cnnih.gov
The addition of various radical species to the internal C-C bond of [1.1.1]propellane is a cornerstone of BCP synthesis. ccspublishing.org.cn This approach has been successfully employed to introduce a diverse array of functional groups. For instance, the addition of thiyl radicals, generated from thiols, readily furnishes sulfur-substituted BCPs. researchgate.net Similarly, glycosyl radicals can add to [1.1.1]propellane to produce bicyclopentyl (B158630) C-glycosides. chemrxiv.org
A significant development in this area is the multicomponent carboamination of [1.1.1]propellane. acs.orgthieme-connect.de This one-pot reaction allows for the simultaneous formation of C-C and C-N bonds on the BCP scaffold, providing direct access to 3-functionalized BCP-amines. acs.org The process involves the addition of a carbon-centered radical to [1.1.1]propellane, followed by trapping of the resulting BCP-radical intermediate with a nitrogen-based radical acceptor like di-tert-butyl azodicarboxylate. acs.org This strategy has proven to be highly efficient for synthesizing a variety of multifunctionalized BCP derivatives under mild, tin-free, and photoirradiation-free conditions. acs.org
Atom transfer radical addition (ATRA) reactions have also been effectively utilized. For example, triethylborane-initiated ATRA of alkyl halides to [1.1.1]propellane provides access to 1-halo-3-substituted BCPs under exceptionally mild conditions. rsc.org This method exhibits broad substrate scope and functional group tolerance. rsc.org
A recent transition-metal-free, three-component reaction has been developed for the synthesis of BCP-containing sulfonamides. hodgsonruss.comresearchgate.net This method involves the reaction of BCP-containing N-tosyl hydrazones, a sulfur dioxide surrogate (DABSO), and amines, avoiding the use of potentially unstable sulfonyl halides. hodgsonruss.comresearchgate.net
| Radical Precursor | Trapping Agent | Product Type | Reference |
| Thiols | - | BCP Sulfides | researchgate.net |
| Glycosyl Halides | - | Bicyclopentyl C-glycosides | chemrxiv.org |
| Hydrazyl Reagents | Di-tert-butyl azodicarboxylate | 3-Functionalized BCP-amines | acs.org |
| Alkyl Halides | - | 1-Halo-3-substituted BCPs | rsc.org |
| BCP-N-tosyl hydrazones | DABSO, Amines | BCP-sulfonamides | hodgsonruss.comresearchgate.net |
Visible-light photoredox catalysis has revolutionized radical chemistry, and its application to the functionalization of [1.1.1]propellane has been particularly fruitful. rsc.orgox.ac.uk This approach allows for the generation of a wide range of radicals under mild conditions, which then add to the central bond of [1.1.1]propellane. ccspublishing.org.cnox.ac.uk
One notable application is the three-component radical coupling of [1.1.1]propellane with electron-deficient aromatic cycles and Katritzky salts, catalyzed by visible light. rsc.org This reaction provides access to structurally diverse alkyl-arylated BCPs. rsc.org Another three-component radical arylalkylation of [1.1.1]propellane utilizes electron-deficient aryl cyanides as the aryl source, enabling site-selective arylation of the BCP core. acs.org
Photoredox catalysis has also been employed for the addition of organic halides to [1.1.1]propellane, affording (hetero)arylated and polycyclic BCP products. ccspublishing.org.cnox.ac.uk This method has been shown to be applicable to the late-stage functionalization of complex molecules. ox.ac.uk Furthermore, a divergent synthesis of functionalized bicyclo[1.1.1]pentylamines has been developed using a photocatalytic strategy that exploits the ability of nitrogen-radicals to undergo strain-release reactions with [1.1.1]propellane. nih.gov
| Reaction Type | Radical Source | Trapping Agent | Catalyst | Product | Reference |
| Three-component coupling | Katritzky salts | Electron-deficient aromatic cycles | Visible light photocatalyst | Alkyl arylated BCPs | rsc.org |
| Three-component arylalkylation | Alkyl radical precursors | Aryl cyanides | Visible light photocatalyst | Aryl-substituted BCPs | acs.org |
| Addition of organic halides | Organic halides | - | fac-Ir(ppy)3 | (Hetero)arylated and polycyclic BCPs | ccspublishing.org.cn |
| Amino-functionalization | N-substituted amides | External trapping agents | Visible light photocatalyst | Functionalized BCP-amines | nih.gov |
The combination of photoredox catalysis with copper catalysis has enabled powerful three-component radical couplings of [1.1.1]propellane. uark.edunih.govsci-hub.se In this dual catalytic system, a photoredox catalyst generates an alkyl radical, which then adds to [1.1.1]propellane to form a BCP radical. nih.govsci-hub.se This BCP radical is then trapped by a copper catalyst, which facilitates the coupling with a variety of nucleophiles, including N-, P-, and S-nucleophiles. uark.edunih.govsci-hub.se This methodology allows for the rapid, one-step synthesis of diverse and complex drug-like BCP derivatives with short reaction times and broad functional group tolerance. uark.edunih.gov
A plausible mechanism involves the excitation of a photocatalyst, which then generates an alkyl radical from a suitable precursor. nih.gov This radical adds to [1.1.1]propellane to form the BCP radical. nih.gov The BCP radical then combines with a nucleophile-ligated copper(I) complex to form a copper(III) species, which undergoes reductive elimination to yield the final product and regenerate the copper(I) catalyst. ccspublishing.org.cnnih.gov
| Radical Precursor | Nucleophile | Catalyst System | Product | Reference |
| Alkyl, α-acyl, trifluoromethyl, sulfonyl radicals | N-, P-, S-nucleophiles | Dual photoredox/copper | Diverse functionalized BCPs | uark.edunih.gov |
| Iodonium dicarboxylates | Amines | Iridium photocatalyst and Cu(acac)2 | C,N-difunctionalized BCPs | nih.gov |
Direct C-H Functionalization of Bicyclo[1.1.1]pentanes via Carbene Insertion
While the functionalization of [1.1.1]propellane is a powerful strategy, direct C-H functionalization of pre-existing BCP scaffolds offers a complementary and often more step-economical approach. springernature.com Recently, significant progress has been made in the selective C-H functionalization of BCPs.
A notable example is the enantioselective intermolecular sp3 C-H insertion of donor/acceptor carbenes, catalyzed by chiral dirhodium complexes. nsf.govresearchgate.net This method allows for the direct formation of new C-C bonds at the tertiary C-H position of the BCP core with high yields and selectivities, without compromising the integrity of the strained carbocyclic framework. springernature.comnsf.govresearchgate.net This strategy has been successfully applied to the synthesis of chiral BCP-containing molecules. springernature.com The catalyst is able to differentiate between the secondary and tertiary C-H bonds on the BCP, leading to remarkable regioselectivity. springernature.com Computational studies have provided insights into the origin of this selectivity. springernature.com
Anionic and Nucleophilic Strategies for Bicyclo[1.1.1]pentane Assembly
The assembly of the bicyclo[1.1.1]pentane (BCP) core often relies on the strain-release reactions of [1.1.1]propellane. Anionic and nucleophilic additions to the central bond of [1.1.1]propellane represent a key strategy for forming functionalized BCPs. This approach typically involves the reaction of organometallic reagents or other nucleophiles with a solution of [1.1.1]propellane.
A variety of nucleophiles have been successfully employed to open the propellane cage and generate a bridgehead BCP anion. This intermediate can then be trapped with an electrophile or quenched with a proton source. The use of highly reactive organometallics, such as Grignard reagents and organolithium species, often requires carefully controlled and sometimes harsh reaction conditions. acs.org For instance, the addition of aryl Grignard reagents may necessitate heating in a sealed tube. acs.org
More recent developments have introduced milder conditions for these transformations. For example, the deprotonation of N-benzyl benzophenone (B1666685) imines can generate 2-azaallyl anions, which are potent nucleophiles capable of adding to [1.1.1]propellane under less stringent conditions. This method provides access to BCP benzylamines, which are valuable building blocks.
The electrophilic activation of [1.1.1]propellane provides an alternative to direct nucleophilic addition. In this strategy, the propellane is activated by an electrophile, such as a halogen bond donor, making it more susceptible to attack by even neutral nucleophiles like anilines and azoles. bohrium.com This approach expands the range of nucleophiles that can be used to construct the BCP framework.
Table 1: Examples of Anionic and Nucleophilic Additions to [1.1.1]Propellane
| Nucleophile Source | Reagent/Conditions | Resulting BCP Derivative |
| Organometallic | Aryl Grignard Reagents | Aryl-substituted BCPs |
| Organometallic | Organolithium Reagents | Alkyl- or Aryl-substituted BCPs |
| Heteroatom Anion | Deprotonated Dialkylamines | BCP-amines |
| Carbon Anion | Zinc Enolates | α-Carbonyl-substituted BCPs |
| 2-Azaallyl Anion | Deprotonated N-benzyl benzophenone imines | BCP Benzylamines |
Directed Synthesis of Sulfonamide Linkages onto Bicyclo[1.1.1]pentane
Once the BCP core is established, the next critical step is the introduction of the sulfonamide linkage. Several synthetic strategies have been developed to achieve this, each with its own advantages and limitations.
A conventional and widely used method for forming sulfonamides is the reaction between a sulfonyl halide and an amine. researchgate.net In the context of BCP-sulfonamides, this involves the preparation of a bicyclo[1.1.1]pentane-1-sulfonyl halide, typically the sulfonyl chloride, which is then reacted with a suitable amine.
The synthesis of bicyclo[1.1.1]pentane-1-sulfonyl chloride can be achieved from precursors like 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid. univ.kiev.ua This acid can be converted to the corresponding alcohol, which is then transformed into a thioacetate (B1230152). Oxidation of the thioacetate followed by chlorination yields the desired sulfonyl chloride. univ.kiev.ua This BCP-sulfonyl chloride can then be reacted with a variety of primary and secondary amines to furnish the corresponding Bicyclo[1.1.1]pentane-1-sulfonamides. researchgate.net
To circumvent the potential instability of sulfonyl halides, transition-metal-free methods have been developed for the synthesis of BCP-sulfonamides. hodgsonruss.com One notable example is a three-component reaction involving a BCP-containing N-tosyl hydrazone, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and an amine. hodgsonruss.comresearchgate.netresearchgate.net This approach avoids the isolation of the often-sensitive sulfonyl halide intermediate and is amenable to the creation of diverse libraries of BCP-sulfonamides. hodgsonruss.comresearchgate.net
This method has been shown to be effective for a range of amines, including primary and secondary aliphatic amines, as well as anilines. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable tool for medicinal chemistry applications. researchgate.net
A versatile and stable precursor for the synthesis of BCP-sulfonamides is sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na). nih.govd-nb.info This bench-stable salt can be prepared on a multigram scale from commercially available starting materials in a four-step sequence that does not require chromatographic purification. nih.govd-nb.info
BCP-SO₂Na can be converted to the corresponding sulfonyl chloride in situ, which then reacts with an amine to form the desired sulfonamide. nih.gov Alternatively, direct methods for the conversion of sulfinates to sulfonamides can be employed. This precursor allows for the synthesis of a variety of N-alkyl and N-aryl BCP-sulfonamides. nih.gov The use of BCP-SO₂Na avoids the handling of the volatile and highly reactive [1.1.1]propellane in the final stages of the synthesis. nih.gov
Table 2: Synthesis of BCP-Sulfonamides from Sodium Bicyclo[1.1.1]pentanesulfinate
| Amine | Reaction Conditions | Product | Yield |
| Benzylamine | NCS, NaHCO₃, MeCN, rt | N-Benzylbicyclo[1.1.1]pentane-1-sulfonamide | 75% |
| Morpholine | NCS, NaHCO₃, MeCN, rt | 1-(Bicyclo[1.1.1]pentan-1-ylsulfonyl)morpholine | 82% |
| Ammonia | NCS, t-BuOCl, NH₃ in Dioxane, rt | This compound | 55% |
| Data sourced from Bräse et al. nih.gov |
Energy Transfer (EnT) Promoted Photocatalytic Strategies for BCP-Sulfonamide Synthesis
A novel and efficient method for the synthesis of BCP-sulfonamides involves an energy transfer (EnT) promoted photocatalytic strategy. This approach utilizes the sulfonamidation of [1.1.1]propellane with N-nitrososulfonamides as precursors. Under visible light irradiation, the photocatalyst promotes the homolytic cleavage of the N-S bond in the N-nitrososulfonamide, generating a sulfonamide radical.
This sulfonamide radical then adds to the central bond of [1.1.1]propellane, forming a BCP radical intermediate. This intermediate can subsequently undergo a variety of coupling reactions, such as C-H, C-X, C-S, or C-C bond formation, to yield a diverse range of C3-substituted bicyclo[1.1.1]pentanesulfonamides. This method is characterized by its mild reaction conditions, operational simplicity, and high atom economy.
Scalability and Library Synthesis Considerations for BCP-Sulfonamides
The utility of any synthetic method in medicinal chemistry is greatly enhanced by its scalability and amenability to library synthesis. Several of the discussed methods for preparing BCP-sulfonamides have been shown to be suitable for both large-scale synthesis and the rapid generation of compound libraries.
The synthesis of sodium bicyclo[1.1.1]pentanesulfinate has been demonstrated on a multigram scale, providing a reliable supply of a key precursor. nih.govd-nb.info Similarly, the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a common starting material for many BCP derivatives, has been achieved on a kilogram scale using a flow photochemistry setup. nih.gov
The transition-metal-free three-component reaction is particularly well-suited for library synthesis due to its operational simplicity and the commercial availability of a wide range of amines. hodgsonruss.comresearchgate.net This allows for the rapid generation of a diverse set of BCP-sulfonamides for structure-activity relationship (SAR) studies. The development of building blocks for "click chemistry," such as BCP-derived azides and terminal alkynes, further facilitates the creation of extensive compound libraries. enamine.net
Table 3: Comparison of Synthetic Methods for Library Synthesis
| Method | Key Features | Suitability for Library Synthesis |
| Sulfonyl Halide + Amine | Traditional, requires stable sulfonyl halide | Moderate; dependent on sulfonyl halide availability |
| Transition-Metal-Free 3-Component Reaction | Mild, avoids sulfonyl halide isolation | High; broad amine scope |
| From Sodium Bicyclo[1.1.1]pentanesulfinate | Uses a stable, scalable precursor | High; versatile intermediate |
| EnT Photocatalysis | Mild, high functional group tolerance | High; allows for diverse C3-functionalization |
Chemical Reactivity and Mechanistic Investigations of Bicyclo 1.1.1 Pentane 1 Sulfonamide Derivatives
Reaction Pathways Involving the Bicyclo[1.1.1]pentane Core
The synthesis of bicyclo[1.1.1]pentane-1-sulfonamide and its derivatives predominantly relies on the unique reactivity of [1.1.1]propellane, a highly strained tricyclic hydrocarbon that serves as the primary precursor to the BCP core. acs.orgresearchgate.netsci-hub.se The high degree of strain in [1.1.1]propellane facilitates the opening of its central carbon-carbon bond, enabling the introduction of a wide array of functional groups at the bridgehead positions. sci-hub.se
Ring-Opening Reactions of [1.1.1]Propellane for BCP-Sulfonamide Precursors
The formation of the BCP-sulfonamide linkage is often achieved through a multi-step process that begins with the functionalization of [1.1.1]propellane to generate key precursors. These precursors can then be converted to the final sulfonamide products.
One of the most common strategies involves the radical addition of sulfur-containing reagents to [1.1.1]propellane. nih.gov For instance, the reaction of [1.1.1]propellane with sulfonyl halides, such as sulfonyl chlorides and iodides, provides a direct route to halosulfonylated BCPs. acs.orgchemrxiv.org These reactions can proceed rapidly, sometimes without the need for a radical initiator or photoredox catalyst. acs.org A one-pot halosulfonylation of [1.1.1]propellane has been developed using sulfinate salts and a halogen source, which is a scalable and mild method to produce sulfonyl BCP halides. chemrxiv.org
Another key precursor is sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na), a bench-stable salt that can be synthesized in a multi-step sequence from commercially available starting materials. nih.govresearchgate.net This sulfinate is a versatile building block for accessing BCP sulfones and sulfonamides, avoiding the use of the volatile and highly reactive [1.1.1]propellane in later stages. nih.govresearchgate.net The sulfinate can be reacted with various electrophiles to introduce diverse functionalities.
Furthermore, the iodo-sulfenylation of [1.1.1]propellane has been shown to be an effective method for creating sulfur-substituted BCPs, particularly with heterocyclic thiols that are otherwise unreactive in direct radical additions. nih.govacs.org This reaction is proposed to proceed through the electrophilic activation of [1.1.1]propellane. nih.gov The resulting sulfur-substituted BCPs can be further oxidized to the corresponding sulfones and subsequently converted to sulfonamides.
A transition metal-free, three-component reaction has also been developed for the synthesis of BCP-containing sulfonamides. This method utilizes BCP-containing N-tosyl hydrazones, a sulfur dioxide surrogate (DABSO), and various amines, avoiding the use of potentially unstable sulfonyl halides. researchgate.nethodgsonruss.com
| Precursor Synthesis Method | Reactants | Key Intermediates/Precursors | Reference |
| Halosulfonylation | [1.1.1]Propellane, Sulfonyl Halides (e.g., RSO₂Cl, RSO₂I) | BCP-Sulfonyl Halides | acs.orgchemrxiv.org |
| One-Pot Halosulfonylation | [1.1.1]Propellane, Sulfinate Salts, Halogen Source | BCP-Sulfonyl Halides | chemrxiv.org |
| Sulfinate Synthesis | Commercially available cyclopropane (B1198618) derivatives | Sodium Bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) | nih.govresearchgate.net |
| Iodo-sulfenylation | [1.1.1]Propellane, Heterocyclic Thiols, N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) | Iodo-sulfenylated BCPs | nih.govacs.org |
| Three-Component Reaction | BCP-N-tosyl hydrazones, DABCO bis(sulfur dioxide) adduct (DABSO), Amines | BCP-Sulfonamides | researchgate.nethodgsonruss.com |
Stereoselective Reactions on BCP Scaffolds
The development of stereoselective methods for the functionalization of the BCP core is crucial for expanding the chemical space of these important scaffolds in drug discovery. researchgate.net While the BCP core itself is achiral, the introduction of substituents can create stereocenters, necessitating stereocontrolled synthetic strategies.
One notable advancement is the direct asymmetric synthesis of α-chiral BCPs from aldehydes and [1.1.1]propellane. This reaction, which employs a combination of photoredox catalysis, hydrogen atom transfer (HAT) catalysis, and a diarylprolinol organocatalyst, represents the first stereoselective ring-opening of [1.1.1]propellane. nih.govacs.org
Additionally, a radical-initiated, three-component stereoselective allylation of [1.1.1]propellane has been developed. nih.govacs.org This method allows for the simultaneous introduction of an allyl group and another functional group with good selectivity, providing rapid access to highly functionalized allylated BCP synthons. nih.govacs.org These stereoselective approaches are critical for generating enantioenriched BCP derivatives for biological evaluation.
Role of the Sulfonamide Group in Modulating Reactivity
The sulfonamide group is not merely a passive component of the BCP scaffold; it can actively participate in and modulate the chemical reactivity of the molecule. In the context of organometallic chemistry, the sulfonamide functionality has been shown to control the coordination environment around a metal center. nih.govmdpi.com For instance, pH-dependent intramolecular coordination of an arene-tethered sulfonamide in ruthenium(II) complexes can regulate the reactivity of the complex. nih.govmdpi.com By varying the substituent on the sulfonamide nitrogen, the acidity of the sulfonamide N-H proton can be tuned, thereby controlling the pH range over which the metal coordination is modulated. nih.govmdpi.com This principle could potentially be applied to BCP-sulfonamide derivatives to create environmentally responsive systems.
Mechanistic Studies of Sulfonamide Formation
Understanding the mechanisms underlying the formation of BCP-sulfonamides is essential for optimizing existing synthetic routes and developing new ones. The majority of these transformations involve radical intermediates.
Radical Mechanism Elucidation
The formation of BCP-sulfonamide precursors often proceeds through radical pathways. The addition of sulfonyl radicals to [1.1.1]propellane is a key step in many synthetic strategies. nih.gov These sulfonyl radicals can be generated from various precursors, including sulfonyl halides and sulfonyl hydrazides. nih.govresearchgate.net The reaction of [1.1.1]propellane with sulfonyl chlorides under UV irradiation, for example, leads to the formation of addition products via a homolytic reaction. researchgate.net
In the three-component reaction involving BCP-N-tosyl hydrazones, DABSO, and amines, the mechanism is believed to involve the in situ generation of a sulfonyl radical intermediate. researchgate.nethodgsonruss.com Similarly, the iodosulfonylation of [1.1.1]propellane with sulfonyl hydrazides and N-iodosuccinimide proceeds via a radical cross-coupling process to introduce both the sulfonyl group and an iodine atom across the central bond of the propellane. researchgate.net
However, not all reactions involving [1.1.1]propellane and sulfur reagents are radical-based. The iodo-sulfenylation with heterocyclic thiols in the presence of N-iodosuccinimide is suggested to proceed through an electrophilic activation of the propellane rather than a radical mechanism, as the reaction is not inhibited by radical inhibitors. nih.govacs.org
| Reaction | Proposed Mechanism | Key Intermediates | Reference |
| [1.1.1]Propellane + Sulfonyl Halides | Radical Addition | BCP-radical, Sulfonyl radical | nih.govresearchgate.net |
| Three-Component Synthesis | Radical pathway | Sulfonyl radical from DABSO | researchgate.nethodgsonruss.com |
| Iodosulfonylation with Sulfonyl Hydrazides | Radical cross-coupling | Sulfonyl radical, BCP-radical | researchgate.net |
| Iodo-sulfenylation with Heterocyclic Thiols | Electrophilic Activation | Halogen-bonded complex | nih.govacs.org |
Energy Transfer (EnT) Promoted Photocatalysis
Photocatalysis, particularly through an energy transfer (EnT) mechanism, has emerged as a powerful tool for the synthesis and functionalization of sulfonamides under mild conditions. acs.orgnih.govnih.gov EnT catalysis allows for the generation of reactive intermediates, such as sulfonyl radicals, from stable sulfonamide precursors. acs.orgnih.gov
In this process, a photocatalyst absorbs visible light and transfers its energy to a substrate, promoting it to an excited state. nih.gov For instance, N-sulfonylimines can be excited to a biradical state via EnT, which then undergoes fragmentation to generate a sulfonyl radical. nih.gov This strategy has been successfully applied to the late-stage functionalization of pharmaceutically relevant sulfonamides by combining them with various alkene fragments. acs.orgnih.gov The mechanistic studies for these transformations support the operation of an EnT process. acs.orgnih.govnih.govresearchgate.net This photocatalytic approach offers a metal-free and atom-economical route to valuable sulfonamide derivatives. acs.orgnih.govnih.govresearchgate.net
Stability of this compound Frameworks under Reaction Conditions
The bicyclo[1.1.1]pentane (BCP) framework is a highly strained, rigid, three-dimensional structure that has gained significant attention as a bioisosteric replacement for phenyl rings and tert-butyl groups in medicinal chemistry. A critical aspect of its utility is the stability of the BCP core, particularly when functionalized as a sulfonamide, under a variety of synthetic and physiological conditions.
The inherent stability of the BCP cage is noteworthy. Unlike other bicyclic systems, the BCP framework is resistant to decomposition pathways that involve the formation of a bridgehead carbocation. rwth-aachen.de The significant ring strain and unfavorable geometry of a planar carbocation at the bridgehead position mean that such intermediates are energetically inaccessible, preventing decomposition and rearrangement reactions that are common for other tertiary alkyl groups. rwth-aachen.de This inherent structural integrity is a key reason for its successful application as a stable scaffold in drug design.
Research into the synthesis of BCP-sulfonamides has provided substantial evidence for the framework's robustness under various reaction conditions. For instance, the development of bench-stable precursors like sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) allows for the synthesis of BCP sulfonamides under conditions that the core must tolerate. nih.govnih.gov The BCP framework has been shown to be stable during subsequent transformations of these precursors into the final sulfonamide products.
However, the stability of the linkage between the BCP core and the sulfur atom can be influenced by the specific reaction conditions employed. Studies involving the functionalization of sulfur-substituted BCPs have shown that while the core itself remains intact, the C(sp³)–S bond can be susceptible to cleavage under certain conditions. For example, attempts to perform radical-mediated reductions or Giese reactions on some iodo-substituted BCP-sulfides led to the decomposition of the starting material via cleavage of the C(sp³)–S bond. acs.org Interestingly, the stability of this bond was found to be dependent on the nature of the sulfur substituent; a thiazoline-derived BCP-sulfide was found to be more stable under the same reductive conditions compared to other derivatives. acs.org This indicates that while the BCP cage is robust, the reactivity at the BCP-sulfur bond can be modulated by the wider molecular context.
Conversely, the BCP-sulfonamide motif demonstrates excellent stability in the presence of various nucleophiles and under different catalytic systems. During the synthesis of sulfur-substituted BCPs via iodo-sulfenylation of [1.1.1]propellane, the presence of nucleophiles such as sulfonamides, alcohols, phenols, and electron-poor anilines was well tolerated, with the desired products formed in good yields without degradation of the BCP moiety. acs.orgliverpool.ac.uk
The table below summarizes the observed stability of the bicyclo[1.1.1]pentane framework in sulfonamide-related derivatives under various documented reaction conditions.
Table 1: Stability of the Bicyclo[1.1.1]pentane Framework in Sulfonamide Derivatives Under Various Reaction Conditions
| Reaction Type / Condition | Reagents / Catalyst | Stability of BCP Core | Finding | Citation |
|---|---|---|---|---|
| Copper-Catalyzed Arylation | Copper(I) catalyst | Stable | The BCP core is tolerant to copper-catalyzed conditions used for forming C-S bonds to create aryl BCP sulfones, a related class of compounds. | nih.gov |
| Alkylation | Methyl iodide | Stable | Simple alkylation of a BCP-sulfinate precursor proceeds without degradation of the bicyclic cage. | nih.gov |
| Iodo-sulfenylation | N-Iodosuccinimide (NIS), various heterocyclic thiols | Stable | The BCP core is stable during the formation of sulfur-substituted BCPs in the presence of an electrophilic iodine source. | acs.orgliverpool.ac.uk |
| Presence of Nucleophiles | Sulfonamides, alcohols, phenols, electron-poor anilines | Stable | The BCP framework is stable in the presence of a range of nucleophiles during the synthesis of other BCP derivatives. | acs.orgliverpool.ac.uk |
Bioisosteric Applications and Pharmacophore Design with Bicyclo 1.1.1 Pentane 1 Sulfonamide
Bicyclo[1.1.1]pentane as a Bioisostere for Aromatic Rings (e.g., Phenyl)
The bicyclo[1.1.1]pentane (BCP) core is a three-dimensional, rigid scaffold that has gained significant attention as a bioisostere for aromatic rings, particularly the para-substituted phenyl ring. acs.orgnih.govbldpharm.com Its unique geometry, with substituents exiting at a 180-degree angle from the bridgehead positions, mimics the linear trajectory of para-substituted benzenes. nih.govpnas.org This structural similarity allows BCP to serve as a non-classical, saturated replacement for the phenyl ring in drug candidates, a strategy often referred to as "escaping from flatland." nih.govnih.gov
Strategic Replacement of para-Substituted Benzene (B151609) Rings
The replacement of a para-substituted benzene ring with a BCP moiety is a key strategy in medicinal chemistry. bldpharm.comresearchgate.net This substitution can lead to significant improvements in a compound's physicochemical properties. bldpharm.comtcichemicals.com For instance, BCP-containing compounds often exhibit enhanced aqueous solubility and metabolic stability compared to their phenyl-containing counterparts. bldpharm.comtcichemicals.com The three-dimensional nature of the BCP core can also lead to novel interactions with biological targets. bldpharm.com
A notable example of this strategy is the modification of the γ-secretase inhibitor BMS-708,163. By replacing the central para-substituted fluorophenyl ring with a BCP motif, researchers developed a compound with equipotent enzyme inhibition but with markedly improved passive permeability and aqueous solubility. nih.gov This modification resulted in significantly better oral absorption in animal models. nih.gov
Applications in Lead Optimization and Drug Design
The use of BCP as a phenyl ring bioisostere is a valuable tactic in lead optimization. acs.orgbldpharm.com By introducing the BCP scaffold, medicinal chemists can address common issues encountered during drug development, such as poor metabolic stability, low solubility, and off-target effects. nih.govnih.govresearchgate.net
For example, in the development of inhibitors for indoleamine-2,3-dioxygenase 1 (IDO1), replacing a central phenyl ring with a BCP core effectively mitigated amide hydrolysis, a major metabolic liability. nih.gov This substitution led to the discovery of a potent and orally available inhibitor with a much-improved pharmacokinetic profile. nih.gov Similarly, the incorporation of a BCP moiety into LpPLA2 inhibitors as a phenyl replacement resulted in compounds with high potency and a better physicochemical profile. nih.gov
Bicyclo[1.1.1]pentane as a Bioisostere for Alkynes and tert-Butyl Groups
Beyond its use as a phenyl ring mimic, the BCP scaffold can also serve as a bioisostere for internal alkynes and tert-butyl groups. nih.govthieme-connect.comthieme-connect.com The rigid, linear nature of the 1,3-disubstituted BCP core makes it a suitable replacement for the linear geometry of an alkyne. nih.gov This substitution can be advantageous in modifying the electronic properties and metabolic stability of a molecule.
When replacing a tert-butyl group, the BCP cage offers a similar steric footprint but with different lipophilicity and polarity, potentially leading to improved drug-like properties. tcichemicals.comthieme-connect.com This versatility further expands the utility of BCP in fine-tuning the properties of bioactive molecules. researchgate.net
Influence of the Sulfonamide Moiety on Bioisosteric Properties
The combination of the rigid, non-aromatic BCP scaffold with the polar sulfonamide group creates a unique chemical entity. nih.gov The development of synthetic methods to create BCP-sulfonamides, such as the use of bench-stable sodium bicyclo[1.1.1]pentanesulfinate, has facilitated the exploration of these compounds in drug discovery. nih.gov This approach allows for the generation of diverse libraries of BCP-containing sulfonamides for structure-activity relationship studies. researchgate.net
Design Principles for BCP-Containing Pharmacophores
The design of pharmacophores incorporating the BCP-sulfonamide scaffold follows several key principles. A pharmacophore describes the essential structural features of a molecule required for its biological activity. nih.gov The rigid nature of the BCP core provides a well-defined spatial arrangement for the substituents, allowing for precise positioning of pharmacophoric elements. nih.gov
Key considerations in designing BCP-containing pharmacophores include:
Vectorial Properties: The bridgehead positions of the BCP core dictate a linear exit vector for substituents, which is a critical design element. nih.gov
Three-Dimensional Exploration: The sp3-hybridized nature of the BCP cage allows for the exploration of chemical space in three dimensions, moving away from the planarity of aromatic rings. bldpharm.com
Modulation of Physicochemical Properties: The BCP core can be used to systematically alter properties like solubility, lipophilicity, and metabolic stability. bldpharm.com
Computational methods, such as molecular docking and pharmacophore modeling, are instrumental in designing and predicting the activity of BCP-containing compounds. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies Enabled by BCP-Sulfonamide Scaffolds
The ability to synthesize a variety of BCP-sulfonamide derivatives has been crucial for conducting detailed structure-activity relationship (SAR) studies. nih.govresearchgate.net SAR studies investigate how changes in the structure of a molecule affect its biological activity. nih.gov
By systematically modifying the substituents on both the BCP core and the sulfonamide nitrogen, researchers can probe the specific interactions between the compound and its biological target. nih.govresearchgate.net For instance, in the development of γ-secretase inhibitors, SAR studies revealed the intrinsic advantages of the BCP moiety over other phenyl ring replacements in achieving an optimal balance of potency, solubility, and metabolic stability. nih.gov
The modular synthesis of BCP-sulfonamides allows for the rapid generation of compound libraries, accelerating the SAR process. researchgate.netresearchgate.net This has been demonstrated in the development of inhibitors for various targets, where the BCP-sulfonamide scaffold served as a key platform for optimization. nih.govresearchgate.net
| Compound | Target | Key Finding | Reference |
| BCP-modified γ-secretase inhibitor | γ-secretase | Replacement of a para-substituted fluorophenyl ring with BCP led to improved oral absorption and maintained potency. | nih.gov |
| BCP-containing IDO1 inhibitor | IDO1 | BCP core mitigated amide hydrolysis, improving metabolic stability. | nih.gov |
| BCP-modified LpPLA2 inhibitor | LpPLA2 | BCP as a phenyl bioisostere was well-tolerated and improved the physicochemical profile. | nih.gov |
Advanced Functionalization and Derivatization Strategies for Bcp Sulfonamides
Chemo- and Regioselective Functionalization of BCP Bridgehead Positions
Functionalization of the tertiary bridgehead positions of the BCP core is a well-established field, providing the primary route to 1,3-disubstituted BCP derivatives that mimic para-substituted arenes. nih.govnih.gov For BCP-sulfonamides, the key challenge lies in the selective installation of the sulfonamide group itself or in modifying a BCP core that already contains a sulfonamide or a precursor.
A significant strategy involves the synthesis and application of bench-stable precursors that can be reliably converted to the desired sulfonamide. One such precursor is sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na). This salt is accessible in multigram quantities through a scalable, four-step synthesis from commercially available materials that avoids chromatography. nih.govkit.edu This building block is a versatile precursor for producing BCP-sulfonamides, circumventing the need to handle the volatile and highly reactive [1.1.1]propellane. nih.govkit.edu The primary BCP-sulfonamide can be obtained in excellent yield from BCP-SO₂Na by reacting it with hydroxylamine-O-sulfonic acid. kit.edu
Another powerful method for the regioselective synthesis of BCP-sulfonamides is a transition metal-free, three-component reaction. This approach combines BCP-containing N-tosyl hydrazones, a sulfur dioxide source like the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and various amines. hodgsonruss.comresearchgate.net This methodology is particularly advantageous as it avoids the use of often unstable sulfonyl halides and is suitable for creating diverse libraries of BCP-sulfonamide derivatives for drug discovery programs. hodgsonruss.comresearchgate.net
Table 1: Key Methods for Bridgehead Functionalization to Yield BCP-Sulfonamides
| Method | Precursor | Reagents | Key Features | Citations |
|---|---|---|---|---|
| Sulfinate Conversion | Sodium Bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) | Hydroxylamine-O-sulfonic acid | Bench-stable precursor, scalable, avoids [1.1.1]propellane. | nih.govkit.edu |
Functionalization of BCP Bridge Positions
In contrast to the well-documented chemistry of the bridgehead positions, the functionalization of the three secondary (bridge) positions of the BCP core is a more recent and challenging area of research. nih.govnih.gov Direct C-H activation at the bridge position is difficult due to the high bond dissociation energy of these C-H bonds. chemrxiv.org Therefore, most successful strategies rely on pre-functionalized BCPs or the generation of reactive intermediates. These approaches open access to 1,2-disubstituted BCPs, which can act as bioisosteres for ortho- and meta-substituted arenes, providing novel structural possibilities for BCP-sulfonamide analogues. chemrxiv.orgsemanticscholar.orgnih.gov
A leading strategy involves the creation of a "synthetic linchpin," a versatile intermediate that can be diversified. Researchers have developed a one-pot method to generate 2-substituted BCPs via radical C-H abstraction from the BCP core. chemrxiv.org This allows for the installation of a handle at the bridge position, which can then undergo further reactions, such as metallaphotoredox-mediated couplings, to introduce a wide range of functional groups. chemrxiv.orgresearchgate.net While not yet demonstrated on a BCP-sulfonamide, this method provides a clear pathway for accessing 1,2-substituted BCPs that could contain this moiety.
Another approach involves building the BCP core with the bridge substituent already in place. This has been achieved through methods like the addition of dihalocarbenes to bicyclo[1.1.0]butanes, followed by further transformations. nih.govpnas.org These routes are often linear and less modular but provide reliable access to specific bridge-functionalized BCPs. The development of these strategies is crucial for exploring the full potential of the BCP scaffold beyond simple para-arene mimicry. semanticscholar.orgresearchgate.net
Click Chemistry and Bioconjugation Applications
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for conjugating molecules. researchgate.net The integration of click handles onto the BCP scaffold allows for its straightforward incorporation into more complex systems, including bioconjugates.
The necessary precursors for applying click chemistry to BCP systems are BCP-azides and BCP-alkynes. These have been synthesized efficiently from common BCP intermediates, such as bicyclo[1.1.1]pentane-1-carboxylic acid. researchgate.netenamine.net Key synthetic transformations include:
BCP-Azides : Synthesized via a copper-catalyzed diazo-transfer reaction using reagents like imidazole-1-sulfonyl azide (B81097) on a BCP-amine precursor. researchgate.netresearchgate.net
BCP-Alkynes : Prepared through Seyferth-Gilbert homologation of a BCP-aldehyde using the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate). researchgate.netenamine.net
These reactions provide the azide and terminal alkyne functional groups attached to a BCP bridgehead, making them ready for subsequent click reactions. researchgate.net
With BCP-azides and -alkynes in hand, the formation of a 1,2,3-triazole linker is readily achieved. The CuAAC reaction provides a highly reliable method for coupling a BCP unit to another molecule bearing the complementary click handle. For example, a BCP-azide can be reacted with a terminal alkyne to form a 1,4-disubstituted triazole ring that links the BCP core to another fragment. acs.org
Researchers have utilized 1-azido-3-iodobicyclo[1.1.1]pentane as a versatile precursor to create a variety of BCP-triazole building blocks. researchgate.netresearchgate.net Through a combination of click reactions and subsequent Sonogashira couplings, multiply substituted BCP-triazoles can be accessed, demonstrating a modular approach to complex BCP derivatives. researchgate.netresearchgate.net This strategy allows for the construction of novel BCP-sulfonamide architectures where the triazole serves as a stable linker to other functional components or biomolecules.
Incorporation into Peptide and Bioconjugate Chemistry
The unique structural properties of the BCP core make it an attractive component for modifying peptides and creating novel bioconjugates. The incorporation of a BCP-sulfonamide moiety can impart conformational rigidity and influence the pharmacokinetic profile of the parent molecule.
A key strategy for this integration is the synthesis of BCP-based amino acids. For instance, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a rigid analogue of GABA, has been synthesized and successfully incorporated into both linear and cyclic peptides using solid-phase peptide synthesis (SPPS). researchgate.net Similarly, a chiral BCP-containing amino acid has been used to replace tryptophan residues in antimicrobial peptides. rsc.org These examples establish a clear precedent for the incorporation of BCP units into peptide backbones. By analogy, a bifunctional BCP derivative containing both a sulfonamide at one bridgehead and an amino acid functionality at the other could be synthesized and used as a novel building block in SPPS.
Furthermore, the utility of BCP-sulfonamides in complex, biologically active molecules has been demonstrated. The replacement of a para-substituted fluorophenyl ring with a BCP moiety in a γ-secretase inhibitor containing a sulfonamide group led to a compound with equipotent activity but significantly improved permeability and solubility. nih.gov This highlights the potential of the BCP-sulfonamide scaffold to enhance the drug-like properties of complex molecules.
Diversification of BCP-Sulfonamide Derivatives through Cross-Coupling Reactions
Cross-coupling reactions are indispensable tools for late-stage functionalization and the creation of molecular libraries. For BCP-sulfonamides, these reactions can be used to install a variety of substituents at the second bridgehead position, allowing for rapid exploration of structure-activity relationships.
One effective strategy involves the use of 1-iodobicyclo[1.1.1]pentane derivatives as coupling partners. These iodo-BCPs can be prepared through radical addition to [1.1.1]propellane. nih.govliverpool.ac.uk The resulting iodo-BCP can then participate in various cross-coupling reactions. For example, iron-catalyzed Kumada cross-coupling has been used to react BCP iodides with aryl and heteroaryl Grignard reagents. acs.org Similarly, after transmetalation of the BCP moiety to an organozinc species, Negishi cross-coupling can be performed with aryl halides. researchgate.net
The previously mentioned sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) is also a valuable substrate for diversification. It can undergo copper(I)-catalyzed coupling with electron-rich aryl halides to form BCP-sulfones, which are closely related to sulfonamides. nih.govkit.edu Furthermore, the three-component synthesis of BCP-sulfonamides is inherently suited for diversification, as a wide array of amines can be used to generate a library of final products from a common BCP-N-tosyl hydrazone precursor. hodgsonruss.comresearchgate.net
Table 2: Cross-Coupling Strategies for BCP Derivative Diversification
| Coupling Reaction | BCP Substrate | Coupling Partner | Catalyst/Reagents | Resulting Linkage | Citations |
|---|---|---|---|---|---|
| Kumada Coupling | Iodo-BCP | Aryl/Heteroaryl Grignard | Fe(acac)₃/TMEDA | BCP-Aryl | acs.org |
| Negishi Coupling | BCP-Zinc Halide | Aryl/Heteroaryl Halide | Palladium Catalyst | BCP-Aryl | researchgate.net |
Theoretical and Computational Chemistry Studies of Bicyclo 1.1.1 Pentane 1 Sulfonamide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations have been instrumental in understanding the electronic nature of the BCP framework and how it is influenced by substituents. Studies using methods like HF/6-31G* and B3LYP/6-311++G** have analyzed the transmission of electronic substituent effects through the BCP cage. nih.gov These investigations reveal that the BCP framework can transmit both polar and short-range electronic effects, a capability attributed to significant hyperconjugative interactions between the substituent and the cage, as well as the high electron density within the cage structure. nih.gov
The electronic structure of related heteroelemental BCP analogues, such as (R2E)3Bi2 complexes (where E = C, Si, Ge, Sn, Pb), has been probed using tools like Natural Bond Order (NBO), Electron Localization Function (ELF), and Energy Decomposition Analysis (EDA). scm.com These analyses provide deep insights into the bonding interactions, for instance, indicating that in non-carbon containing BCP systems, bonding arises from the interaction of three carbenoid-like units with two Bi(0) atoms. scm.com For Bicyclo[1.1.1]pentane-1-sulfonamide, the electron-withdrawing nature of the sulfonamide group is expected to significantly influence the electronic distribution and polarization of the BCP core.
Strain Energy Calculations within the BCP Core
The BCP core is characterized by a substantial amount of ring strain, which is a key determinant of its reactivity and stability. Despite this high strain, the molecule is generally kinetically inert towards ring-opening reactions. nih.govacs.org Various computational and experimental studies have quantified this strain energy.
Table 1: Calculated Strain Energy of the Bicyclo[1.1.1]pentane (BCP) Core
| Strain Energy (kcal/mol) | Reference(s) |
| ~68 | google.comescholarship.org |
| 66.6 | nih.govacs.org |
| 65-68 | researchgate.net |
This high strain energy, averaging around 13.6 kcal/mol per carbon atom, does not typically lead to instability but is a driving force in certain synthetic transformations, particularly in reactions involving its precursor, [1.1.1]propellane. escholarship.org
Analysis of the Inverted Bonding in [1.1.1]Propellane Precursors
The synthesis of BCP derivatives often proceeds via the ring-opening of [1.1.1]propellane, a precursor molecule famed for its "inverted" central carbon-carbon bond. lboro.ac.uk The nature of this bond has been a subject of considerable theoretical debate. In a conventional covalent bond, the overlapping atomic orbitals are directed towards each other. In [1.1.1]propellane, however, the bridgehead carbons are constrained in a way that the larger lobes of their sp3 hybrid orbitals point away from each other.
Theoretical analyses using orbital force methods and molecular orbital (MO) theory have challenged the concept of a strong, inverted sigma (σ) bond. chemrxiv.orgnih.govresearchgate.net These studies suggest that the σ-type interaction between the bridgehead carbons is essentially non-bonding or even slightly repulsive. chemrxiv.orgresearchgate.net Instead, the bonding between these two atoms is attributed primarily to π-type (or "banana") interactions. chemrxiv.orgnih.govresearchgate.net The total energy of this central C-C interaction is estimated to be around 50-60 kcal/mol. chemrxiv.orgresearchgate.net In contrast, an ab initio valence bond study proposes that the bridgehead carbons are linked by a strong, direct σ bond that is neither classically covalent nor ionic, but rather a "charge-shift bond," where the resonance between covalent and ionic forms is the major stabilizing factor. capes.gov.br
Table 2: Theoretical Evaluation of the Central C-C Bond in [1.1.1]Propellane
| Theoretical Approach | Nature of the Central C-C Bond | Estimated Bond Energy (kcal/mol) | Reference(s) |
| Orbital Force / MO Theory | Primarily π-type ("banana" bonds); σ-interaction is non-bonding or repulsive. | ~50-60 | chemrxiv.orgnih.govresearchgate.net |
| Ab initio Valence Bond Theory | "Charge-shift" σ bond. | Not explicitly stated, but described as "strong". | capes.gov.br |
Understanding this unique bonding in the propellane precursor is crucial for predicting its reactivity in the synthesis of compounds like this compound.
Molecular Modeling and Docking Studies of BCP-Sulfonamide Conjugates
Molecular modeling and docking are critical tools for evaluating BCP-containing molecules as bioisosteres, particularly as replacements for para-substituted phenyl rings in drug candidates. nih.gov Docking studies help predict the binding affinity and interactions of these molecules within the active sites of biological targets. nih.gov
For BCP-sulfonamide conjugates, these studies are essential for understanding how the three-dimensional structure of the BCP scaffold, combined with the hydrogen bonding capabilities of the sulfonamide group, influences ligand-receptor interactions. Docking simulations of cyclic sulfonamides, for example, have been used to identify key amino acid residues (such as GLU166, GLN192) at the active site of proteins like the SARS-CoV-2 3CLpro. nih.gov
In studies where a phenyl ring in a known drug is replaced by a BCP moiety, docking is used to confirm that the new analogue maintains a similar binding mode. researchgate.netresearchgate.net For instance, the replacement of a fluorophenyl ring with a BCP in a γ-secretase inhibitor resulted in an equipotent compound with improved physicochemical properties. acs.org Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the ligand-protein complex over time. mdpi.com These computational approaches are invaluable for the rational design of novel BCP-sulfonamide drug candidates. nih.gov
Density Functional Theory (DFT) for Reaction Mechanism Prediction
Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the reaction mechanisms involved in the synthesis of BCP derivatives. researchgate.netfigshare.com DFT calculations help elucidate transition states, reaction energetics, and the influence of various reagents and catalysts.
For example, DFT has been employed to understand the regioselectivity of C–H functionalization on the BCP scaffold, revealing that the stability of a developing positive charge across the entire cage framework directs the reaction to the tertiary bridgehead position. springernature.com DFT calculations were also crucial in developing a radical multicomponent carboamination of [1.1.1]propellane to produce multi-functionalized BCPs. researchgate.net
More specifically, DFT can be applied to predict the outcomes of reactions leading to this compound. A recently developed transition-metal-free, three-component reaction among BCP-containing N-tosyl hydrazones, a sulfur dioxide source (DABSO), and various amines provides a library-friendly route to BCP-sulfonamides. hodgsonruss.com DFT studies of such reactions can clarify the stepwise mechanism, involving the formation of key radical intermediates and their subsequent trapping to form the desired product, thus guiding reaction optimization and expanding the substrate scope. acs.org
Conformational Analysis of this compound
The conformational properties of this compound are dominated by the inherent rigidity of the BCP core. The BCP scaffold acts as a stiff, non-flexible linker, which is one of its most attractive features in medicinal chemistry as it places substituents in well-defined spatial orientations. nih.govpnas.org
Studies of various BCP derivatives show that the BCP skeleton itself often exhibits fewer direct non-covalent interactions compared to the functional groups at the bridgehead positions. nih.gov Therefore, in a biological context, the sulfonamide portion would be expected to dictate the key directional interactions (e.g., hydrogen bonding), while the BCP core serves as a rigid scaffold to present these interacting groups at a precise distance and vector, mimicking the role of a para-substituted benzene (B151609) ring. nih.gov
Future Directions and Emerging Research Avenues for Bicyclo 1.1.1 Pentane 1 Sulfonamide
Development of Novel Synthetic Routes to BCP-Sulfonamides
The synthesis of BCP derivatives, including sulfonamides, has historically been a challenge, often relying on the use of the volatile and highly reactive [1.1.1]propellane. nih.govresearchgate.net Future research is focused on developing more practical, scalable, and versatile synthetic methods.
A significant advancement is the creation of bench-stable precursors that circumvent the need for [1.1.1]propellane in later stages. One such precursor is sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na), which can be synthesized in four steps from commercial starting materials on a multigram scale without requiring purification by column chromatography. nih.govresearchgate.net This stable salt serves as a versatile building block for producing BCP sulfones and sulfonamides under various reaction conditions, including SNAr, copper(I)-catalyzed reactions, and simple alkylations. nih.gov
Another promising direction is the development of one-pot, multicomponent reactions. A recently developed transition-metal-free, three-component reaction utilizes BCP-containing N-tosyl hydrazones, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and various amines. researchgate.nethodgsonruss.com This method avoids the use of potentially unstable sulfonyl halides and is suitable for library synthesis, which could accelerate the application of BCP-sulfonamides in drug discovery. researchgate.nethodgsonruss.com These strategies offer more efficient access to a diverse range of C3-substituted BCP-sulfonamides under mild conditions. researchgate.net
Future efforts will likely continue to refine these methods, aiming for even greater efficiency, functional group tolerance, and applicability to late-stage functionalization of complex molecules. nih.govacs.org The development of catalytic methods that directly install the sulfonamide moiety onto the BCP core remains a key objective.
Expansion of Bioisosteric Applications beyond Current Scope
The primary application of the BCP core is as a bioisostere—a substitute for other chemical groups in biologically active molecules to improve their properties. acs.orgnih.gov Initially established as a non-classical mimic for para-substituted arenes, alkynes, and t-butyl groups, the BCP scaffold imparts benefits such as increased aqueous solubility, improved metabolic stability, and enhanced membrane permeability. nih.govresearchgate.netnih.govpharmablock.com
The future of BCP-sulfonamides lies in expanding their bioisosteric applications. A major emerging area is the use of functionalized BCPs as replacements for ortho- and meta-substituted arene rings. researchgate.netprinceton.edu While 1,3-disubstituted ("para") BCPs are well-documented, the synthesis and application of 1,2-disubstituted ("ortho/meta") BCPs have been historically challenging. researchgate.netprinceton.edupnas.org Recent synthetic breakthroughs are enabling more rapid and modular access to these 1,2-disubstituted scaffolds. princeton.edupnas.org Computational studies and in-depth absorption, distribution, metabolism, and excretion (ADME) investigations are validating the potential of these structures as effective ortho/meta mimics. pnas.orgpnas.org This opens up new design possibilities for medicinal chemists to fine-tune molecular geometry and properties. nih.govnih.gov
Furthermore, while the BCP core is often used as a rigid spacer, its potential to engage in specific non-covalent interactions is an area for deeper exploration. While it cannot participate in the π-π interactions characteristic of benzene (B151609) rings, the unique electronic character of the strained BCP cage could be leveraged for other types of interactions within protein active sites. acs.orgpharmablock.com The sulfonamide group itself is a well-known hydrogen bond donor and acceptor, and understanding its interplay with the BCP scaffold will be crucial for designing next-generation inhibitors.
| Bioisosteric Replacement | Original Group | Key Advantages of BCP Substitution |
| Established | para-Substituted Phenyl Ring | Improved solubility, metabolic stability, and 3D character. researchgate.netpharmablock.com |
| Established | Internal Alkyne | Mimics linear geometry with improved properties. acs.orgresearchgate.net |
| Established | tert-Butyl Group | Provides steric bulk with a different solubility profile. acs.orgresearchgate.net |
| Emerging | ortho/meta-Substituted Phenyl Ring | Offers novel vectors for drug design and intellectual property space. nih.govprinceton.edupnas.org |
Exploration of New Reaction Modalities for BCP Functionalization
The functionalization of the BCP core itself is a rapidly evolving field. Beyond installing substituents at the bridgehead positions (C1 and C3), significant efforts are now directed towards functionalizing the bridge C-H bonds (C2). nih.govnih.govresearchgate.net This is synthetically challenging due to the strength and steric hindrance of these bonds. princeton.edunih.gov
Recent breakthroughs include the development of radical C-H abstraction strategies. princeton.edu For instance, the use of a potent hydrogen atom abstractor under mild photoredox conditions allows for the synthesis of 2-substituted BCPs, which can serve as versatile linchpins for further diversification. princeton.edu Rhodium-catalyzed enantioselective C-H functionalization using donor/acceptor carbenes has also been demonstrated, opening pathways to chiral BCP derivatives. acs.org
Another key strategy involves the use of BCP derivatives equipped with functional handles that enable further transformations. acs.org For example, BCP-iodides can undergo photoredox-catalyzed Giese reactions or iron-catalyzed Kumada cross-couplings to introduce a variety of substituents. acs.org Similarly, BCP-boronate esters are powerful intermediates for creating highly substituted BCPs through processes like the 1,2-metalate rearrangement, enabling three- and four-component couplings. nih.gov A programmable and sequential functionalization of BCP bis-boronates has been developed, taking advantage of the different reactivity of boronates at the C2 and C3 positions to build complex, multi-substituted BCPs. nih.gov
Future research will likely focus on expanding the toolbox of reactions for late-stage BCP functionalization, which is highly valuable in drug discovery for the rapid generation of analogues. nih.govacs.org
| Functionalization Strategy | Target Position(s) | Key Features |
| Radical C-H Abstraction | C2 (Bridge) | Allows direct functionalization of strong C-H bonds. princeton.edu |
| Rhodium-Catalyzed C-H Insertion | C1 (Bridgehead) | Enables enantioselective functionalization. acs.org |
| Cross-Coupling of BCP-Halides | C1 (Bridgehead) | Versatile method using handles like iodine for diversification. acs.org |
| Functionalization of BCP-Boronates | C1, C2, C3 | Modular approach for creating highly substituted BCPs. nih.govnih.gov |
Advanced Computational Methodologies for Prediction and Design
Computational chemistry is becoming an indispensable tool for accelerating research into BCP-containing molecules. In silico methods are increasingly used to predict the properties and behavior of novel BCP-sulfonamide designs before their synthesis, saving significant time and resources. nih.gov
Structure-based drug design approaches, including docking and molecular dynamics (MD) simulations, are used to model how BCP-sulfonamide derivatives interact with target proteins. nih.gov For example, MD simulations can reveal key interactions between a ligand and active site residues, guiding the optimization of the inhibitor's structure. nih.gov Such studies can help rationalize why a BCP isostere may be more or less active than its aromatic counterpart by analyzing binding modes and interactions. acs.org
Quantum theory of atoms in molecules (QTAIM) and Density Functional Theory (DFT) calculations are being employed to understand the fundamental electronic properties and non-covalent interactions of the BCP scaffold. nih.govnih.gov These studies help to analyze weak interactions, such as halogen and hydrogen bonds, which are crucial in supramolecular chemistry and for predicting how a BCP derivative will interact with its biological target. nih.gov Computational analysis can also validate the bioisosteric potential of novel scaffolds, such as 1,2-difunctionalized BCPs as ortho/meta-arene mimics. pnas.orgpnas.org
The future will see more integrated computational-experimental workflows. Machine learning models trained on experimental data could predict the physicochemical properties (e.g., solubility, permeability) and biological activity of virtual BCP-sulfonamide libraries, allowing researchers to prioritize the most promising candidates for synthesis and testing.
Role in Advanced Materials and Supramolecular Chemistry
Beyond its applications in medicinal chemistry, the rigid, rod-like structure of the 1,3-disubstituted BCP core makes it an attractive building block for advanced materials and supramolecular chemistry. researchgate.netchemrxiv.org The defined geometry and substituent exit vectors of BCPs are properties that can be exploited to construct highly ordered molecular architectures. nih.gov
BCP derivatives have been investigated as molecular rods, linkers in metal-organic frameworks (MOFs), and components of liquid crystals. researchgate.net The introduction of a sulfonamide group provides a handle for strong, directional hydrogen bonding, which can be used to control the self-assembly of BCP units into predictable supramolecular structures.
A key area of emerging research is the design of BCP-based ligands for catalysis and coordination chemistry. Recently, BCP-based diphosphine ligands, which are isosteres of 1,4-bis(diphenylphosphino)benzenes, have been synthesized. chemrxiv.org These ligands can be used to create linear metal complexes and coordination polymers. chemrxiv.org The unique steric and electronic properties of the BCP scaffold could lead to catalysts with novel reactivity or selectivity.
Future work in this area will likely involve using BCP-sulfonamides as synthons to build complex supramolecular assemblies, leveraging the directional interactions of the sulfonamide group. nih.gov The combination of the rigid BCP linker and the versatile sulfonamide connector could lead to new functional materials with applications in areas such as sensing, separations, or catalysis.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for bicyclo[1.1.1]pentane-1-sulfonamide, and what challenges arise during regioselective functionalization?
- Methodological Answer : Synthesis often leverages strained bicyclo[1.1.1]pentane cores, such as [1.1.1]propellane, as precursors. Radical multicomponent carboamination (e.g., with sulfonamide precursors) enables 1,3-difunctionalization . Challenges include controlling regioselectivity due to the scaffold’s symmetry and high ring strain. Photochemical methods, such as those patented by Fujifilm, offer alternatives for disubstituted derivatives but require optimization to minimize side reactions .
Q. Which spectroscopic and computational techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR : and NMR identify strain-induced chemical shifts, particularly for bridgehead protons.
- X-ray crystallography : Resolves bond angles and torsional strain in the bicyclic core .
- DFT calculations : Predict electronic effects of sulfonamide substitution on reactivity and stability .
Q. How can researchers modify the bicyclo[1.1.1]pentane scaffold to enhance solubility while retaining bioactivity?
- Methodological Answer : Introducing polar groups (e.g., hydroxyl, amine) at the 3-position improves aqueous solubility. Salt formation (e.g., dihydrochloride derivatives) is a common strategy, as seen in bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride, which enhances stability in biological assays . Solubility can also be tuned via ester or carboxylic acid derivatives, as demonstrated in bicyclo[1.1.1]pentane-1-acetic acid analogs .
Advanced Research Questions
Q. How does this compound serve as a bioisostere in drug design, and what pharmacokinetic advantages does it offer over traditional motifs?
- Methodological Answer : The scaffold acts as a nonclassical bioisostere for phenyl rings or tert-butyl groups, reducing metabolic oxidation. For example, replacing phenyl with bicyclo[1.1.1]pentane in γ-secretase inhibitors improved metabolic stability by 30% and oral bioavailability in preclinical models . Comparative studies show sulfonamide derivatives enhance passive permeability due to reduced polar surface area .
Q. How should researchers address contradictory data in biological activity studies of this compound derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Use systematic substitution (e.g., halogenation, methylation) to isolate functional group contributions. For instance, 3-trifluoromethyl derivatives show conflicting enzyme inhibition data, necessitating crystallographic validation of binding modes .
- Kinetic solubility assays : Discrepancies in bioavailability may arise from aggregation; use dynamic light scattering (DLS) to confirm colloidal stability .
Q. What strategies optimize the this compound scaffold for in vivo pharmacokinetic studies?
- Methodological Answer :
- Prodrug approaches : Ester-protected derivatives (e.g., tert-butyl esters) improve membrane permeability, with enzymatic hydrolysis releasing the active sulfonamide in vivo .
- Metabolic profiling : LC-MS/MS identifies major metabolites; bicyclo[1.1.1]pentane’s rigidity often reduces cytochrome P450-mediated oxidation compared to flexible analogs .
Key Challenges and Solutions
- Challenge : Low synthetic yields in radical-based reactions.
Solution : Optimize initiators (e.g., AIBN) and reaction temperatures to reduce radical quenching . - Challenge : Limited commercial availability of precursors.
Solution : Develop in-house protocols for [1.1.1]propellane synthesis via decarbonylation of bicyclo[2.1.1]hexan-2-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
